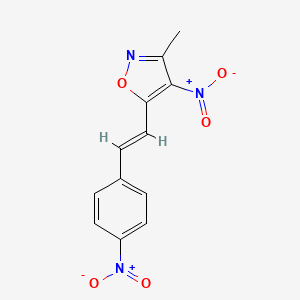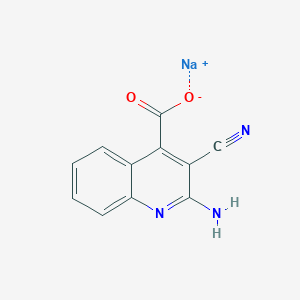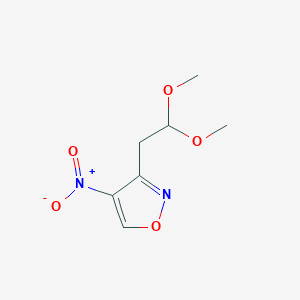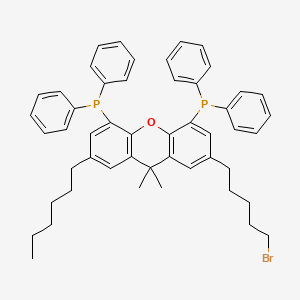![molecular formula C22H16N2OS B12897906 1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one CAS No. 61580-05-0](/img/structure/B12897906.png)
1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone typically involves the reaction of 2-phenylquinazoline-4-thiol with 1-phenyl-2-bromoethanone. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-phenylquinazoline-4-thiol attacks the electrophilic carbon of 1-phenyl-2-bromoethanone, leading to the formation of the desired product.
化学反応の分析
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the phenyl or quinazoline moieties can be substituted with other functional groups using appropriate reagents and conditions.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
類似化合物との比較
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline-4-thiol: A precursor in the synthesis of the compound, known for its biological activities.
1-phenyl-2-bromoethanone: Another precursor, used in the synthesis of various organic compounds.
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
特性
CAS番号 |
61580-05-0 |
|---|---|
分子式 |
C22H16N2OS |
分子量 |
356.4 g/mol |
IUPAC名 |
1-phenyl-2-(2-phenylquinazolin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C22H16N2OS/c25-20(16-9-3-1-4-10-16)15-26-22-18-13-7-8-14-19(18)23-21(24-22)17-11-5-2-6-12-17/h1-14H,15H2 |
InChIキー |
CSDZZJVWZUKCJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)

![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)


![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)


